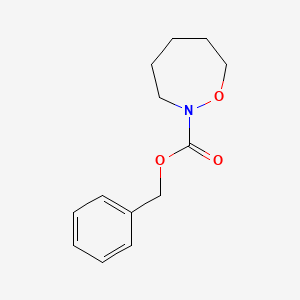
methyl 4-aminonaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminonaphthalene-2-carboxylate (MANC) is a novel compound with a wide range of potential applications in scientific research. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH). MANC has been found to possess unique properties, including high solubility in water, low toxicity, and low reactivity. As a result, it has been used in a variety of biological, biochemical, and physiological experiments.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of “Methyl 4-Aminonaphthalene-2-Carboxylate” Applications
“this compound” is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and heading.
Metal-Organic Frameworks (MOFs)
This compound: is used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with high porosity and specific surface areas, which makes them useful in gas storage and separation, catalysis, and as chemical sensors .
Fluorescence Studies
The compound exhibits strong blue-green emission, which is indicative of charge transfer excited states. This property is exploited in fluorescence studies, where the shift of electron density from the amino groups to the aromatic core is observed. Such studies are crucial in the development of new fluorescent materials for sensors and imaging applications .
Pharmaceutical Research
In pharmaceutical research, this compound can be used as a building block for the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development and therapeutic treatments.
Organic Synthesis
This compound serves as a precursor in organic synthesis, providing a versatile building block for constructing more complex organic compounds. Its reactivity with other organic and inorganic substances makes it a valuable reagent in the synthesis of a wide range of organic materials.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-aminonaphthalene-2-carboxylate involves the reaction of 4-nitronaphthalene with methylamine followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-nitronaphthalene", "methylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 4-nitronaphthalene is reacted with excess methylamine in methanol at reflux temperature for several hours to yield the intermediate methyl 4-nitronaphthalene-2-carboxylate.", "Step 2: The intermediate is then reduced using sodium borohydride in water at room temperature to yield the final product, methyl 4-aminonaphthalene-2-carboxylate.", "Step 3: The product is isolated by filtration and washed with water and methanol to yield a white solid." ] } | |
Número CAS |
91569-21-0 |
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



